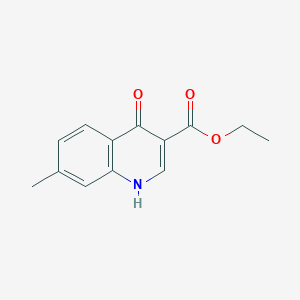
1-(benzyloxy)-3-(isocyanomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzyloxy)-3-(isocyanomethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isocyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-3-(isocyanomethyl)benzene typically involves the reaction of 3-(isocyanomethyl)phenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzyloxy)-3-(isocyanomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Scientific Research Applications
1-(benzyloxy)-3-(isocyanomethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-(isocyanomethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the isocyanomethyl group can participate in covalent bonding or other interactions that modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzyloxy)-4-(isocyanomethyl)benzene
- 1-(benzyloxy)-2-(isocyanomethyl)benzene
- 1-(benzyloxy)-3-(isocyanomethyl)benzene
Uniqueness
This compound is unique due to the specific positioning of the benzyloxy and isocyanomethyl groups on the benzene ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from its isomers and other related compounds.
Properties
CAS No. |
1264366-62-2 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(isocyanomethyl)-3-phenylmethoxybenzene |
InChI |
InChI=1S/C15H13NO/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10H,11-12H2 |
InChI Key |
WQOSGFHDCOYQKO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
